molecular formula C6H7NO4 B12836539 Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate

Cat. No.: B12836539
M. Wt: 157.12 g/mol
InChI Key: PBTNNZNCSUBNMV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives, including methyl 5-(hydroxymethyl)isoxazole-4-carboxylate, involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes.

    Microwave-Assisted Synthesis: Another efficient method involves the use of microwave-assisted reactions.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of toxic reagents and reduce waste generation. Metal-free synthetic routes are particularly favored due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown promising biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures with desirable physical and chemical properties .

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 5-Methylisoxazole-4-carboxylic acid
  • 3-Hydroxy-5-methylisoxazole

Comparison: Methyl 5-(hydroxymethyl)isoxazole-4-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate functional groups on the isoxazole ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-6(9)4-2-7-11-5(4)3-8/h2,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTNNZNCSUBNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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